
(R)-(R)-Bppfoh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-®-Bppfoh is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject for research in chemistry, biology, and medicine. The compound’s structure and properties allow it to participate in a variety of chemical reactions, making it a versatile tool for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-Bppfoh typically involves a series of stereoselective reactions. One common method is the reduction of a precursor compound using a chiral catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved. For example, a hybrid reduction–impregnation method can be employed to enhance the selectivity and yield of the desired enantiomer .
Industrial Production Methods
Industrial production of ®-®-Bppfoh may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be utilized to streamline the production process. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-®-Bppfoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-®-Bppfoh include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives of ®-®-Bppfoh.
Wissenschaftliche Forschungsanwendungen
®-®-Bppfoh has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Medicine: ®-®-Bppfoh is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-®-Bppfoh involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on the molecular interactions and binding affinities help elucidate the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-®-Bppfoh include other chiral molecules with analogous structures and properties. Examples include:
- ®-®-formoterol
- ®-®-warfarin
- ®-®-etodolac
Uniqueness
What sets ®-®-Bppfoh apart from these similar compounds is its specific stereochemistry and the unique reactions it undergoes. Its versatility in various chemical reactions and applications in multiple scientific fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C36H32FeOP2 |
|---|---|
Molekulargewicht |
598.4 g/mol |
InChI |
InChI=1S/C19H18OP.C17H14P.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2-15,20H,1H3;1-14H; |
InChI-Schlüssel |
FERMACBSYLSZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




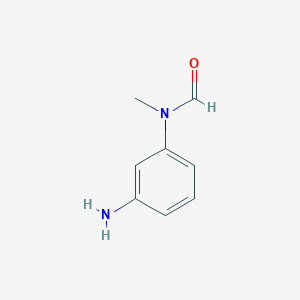
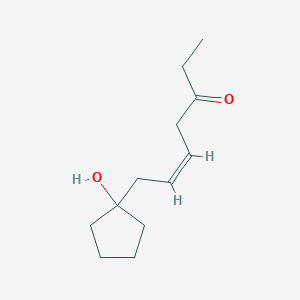
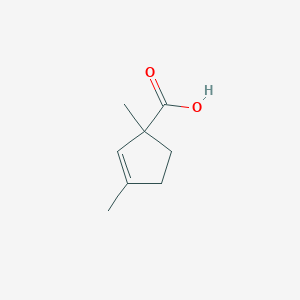
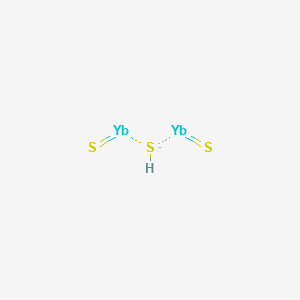
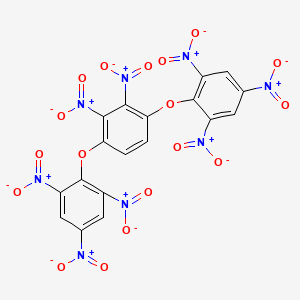
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
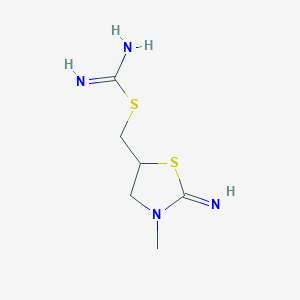
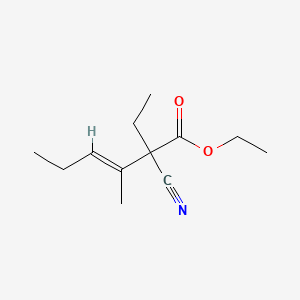

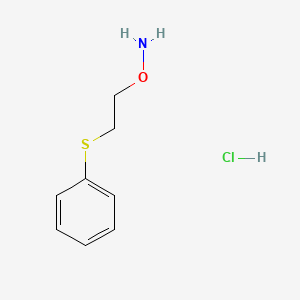
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

